molecular formula C19H15F3N2O3 B11246256 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11246256
M. Wt: 376.3 g/mol
InChI Key: MARDPNCDUZWUGV-UHFFFAOYSA-N
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Description

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline derivative is treated with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst.

    Oxidation to Form the Ketone: The resulting methylated isoquinoline can be oxidized to form the ketone using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Formation of the Acetamide Moiety: The acetamide moiety can be introduced through an acylation reaction, where the isoquinoline derivative is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction, where the acetamide derivative is treated with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazole-4-carboxamide: This compound shares a similar isoquinoline core and trifluoromethyl group but differs in the presence of a pyrazole ring.

    6,7-dimethoxy-2-methyl-1,2-dihydroisoquinoline: This compound has a similar isoquinoline core but lacks the trifluoromethyl group and acetamide moiety.

Uniqueness

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of structural features, including the isoquinoline core, trifluoromethyl group, and acetamide moiety

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H15F3N2O3/c1-24-10-9-14-15(18(24)26)3-2-4-16(14)27-11-17(25)23-13-7-5-12(6-8-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)

InChI Key

MARDPNCDUZWUGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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